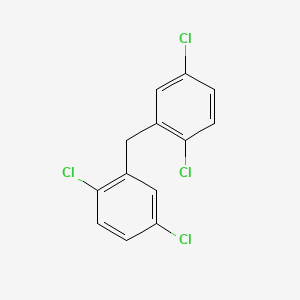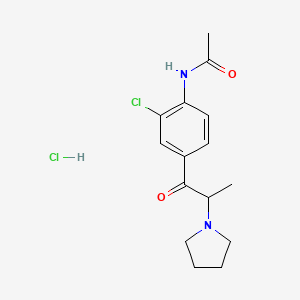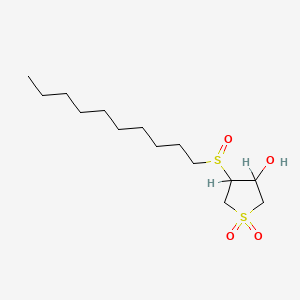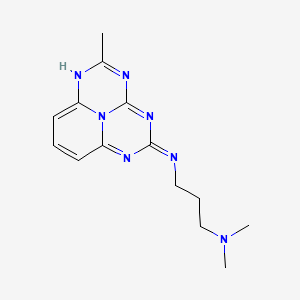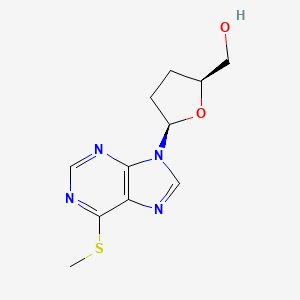
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound with a unique structure that combines a furan ring, a tetrahydrofuran ring, and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the tetrahydrofuran ring, and the attachment of the purine derivative. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives, tetrahydrofuran derivatives, and purine derivatives. Examples include:
- 2-Furanmethanol, tetrahydro-5-methyl-, (2S-cis)-
- Tetrahydrofuran-2-carboxylic acid
- 6-Methylthio-9H-purine
Uniqueness
The uniqueness of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- lies in its combined structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
107550-76-5 |
|---|---|
Formule moléculaire |
C11H14N4O2S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2S/c1-18-11-9-10(12-5-13-11)15(6-14-9)8-3-2-7(4-16)17-8/h5-8,16H,2-4H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
UFWRXJDSXCFZFA-JGVFFNPUSA-N |
SMILES isomérique |
CSC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C3CCC(O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




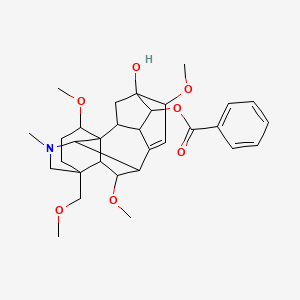
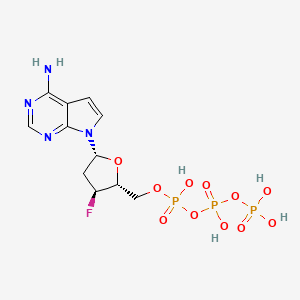


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)

